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Welcome to the technical support center for Reelin detection. This resource provides

researchers, scientists, and drug development professionals with detailed troubleshooting

guides and frequently asked questions (FAQs) to address common challenges encountered

during experiments aimed at detecting the Reelin protein. Our goal is to help you enhance your

signal-to-noise ratio for more accurate and reliable results.

Frequently Asked Questions (FAQs)
Q1: What is Reelin, and why is its detection important?

A1: Reelin is a large, secreted extracellular matrix glycoprotein that plays a crucial role in

regulating neuronal migration and positioning during brain development.[1][2] In the adult brain,

Reelin is involved in synaptic plasticity, memory formation, and neurotransmission.[3][4]

Dysregulation of Reelin signaling has been implicated in several neurological and psychiatric

disorders, including schizophrenia, autism, and Alzheimer's disease, making its accurate

detection and quantification critical for research in these areas.

Q2: What are the common methods for detecting Reelin?

A2: The most common methods for detecting Reelin are Western blotting, immunoprecipitation

(IP), and mass spectrometry (MS). Western blotting is widely used to identify and quantify

Reelin protein fragments in tissue lysates and cerebrospinal fluid (CSF).[3][5][6]

Immunoprecipitation is often employed to isolate and enrich Reelin from complex biological

samples before detection by Western blotting or mass spectrometry. Mass spectrometry is a
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powerful tool for identifying and quantifying Reelin and its various post-translational

modifications with high specificity and sensitivity.[7][8]

Q3: What are the expected molecular weights of Reelin in a Western blot?

A3: Full-length Reelin is a large protein with a predicted molecular weight of approximately 388

kDa, which can appear as a band around 420 kDa on a Western blot due to glycosylation.[2][3]

[9] Reelin is also proteolytically processed, resulting in several smaller fragments. Common N-

terminal fragments are detected at approximately 310 kDa and 180 kDa, while a central

fragment can also be observed.[3][4][10] Another fragment of around 70 kDa has also been

reported.[5] The presence and abundance of these fragments can vary depending on the

tissue, developmental stage, and pathological conditions.

Q4: Which antibodies are recommended for Reelin detection?

A4: Several monoclonal antibodies are widely used and validated for Reelin detection. The

most common are clones G10, 142, and CR-50. The G10 and 142 antibodies recognize

epitopes in the N-terminal region of Reelin.[5][11] The CR-50 antibody is known to be function-

blocking and recognizes a region involved in Reelin multimerization. It is crucial to use an

antibody that has been validated for your specific application (e.g., Western blotting,

immunoprecipitation).

Troubleshooting Guides
Western Blotting
Problem: Weak or No Signal for Reelin
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Possible Cause Troubleshooting Steps

Inefficient Protein Transfer

Reelin is a large protein, and its transfer to the

membrane can be challenging. Optimize

transfer time and voltage. Consider using a wet

transfer system overnight at 4°C for large

proteins. Use a membrane with a pore size of

0.45 µm. To confirm transfer efficiency, you can

stain the membrane with Ponceau S after

transfer.

Low Antibody Concentration

The concentration of the primary antibody may

be too low. Increase the concentration of the

anti-Reelin antibody (e.g., G10) to a

recommended starting dilution of 1:500 for

Western blotting on brain lysates.[9][12]

Insufficient Protein Loading

Load a sufficient amount of total protein per

lane. For brain tissue lysates, a minimum of 15

µg of protein is recommended.[6]

Antibody Inactivity

Ensure the primary and secondary antibodies

are stored correctly and have not expired. Avoid

repeated freeze-thaw cycles.

Inappropriate Blocking Buffer

Some blocking agents, like non-fat dry milk, may

mask the epitope. Try switching to 5% Bovine

Serum Albumin (BSA) in TBST.[9]

Problem: High Background or Non-Specific Bands
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Possible Cause Troubleshooting Steps

Antibody Concentration Too High

High concentrations of primary or secondary

antibodies can lead to non-specific binding.

Decrease the antibody concentration and/or

reduce the incubation time.

Insufficient Blocking

Increase the blocking time to 1-2 hours at room

temperature or overnight at 4°C. Ensure the

blocking agent is fresh.

Inadequate Washing

Increase the number and duration of washes

between antibody incubations. Add a mild

detergent like Tween-20 (0.05-0.1%) to your

wash buffer to reduce non-specific binding.

Secondary Antibody Cross-Reactivity

If using a mouse primary antibody on mouse

tissue, use a mouse-on-mouse blocking reagent

to reduce background from endogenous

immunoglobulins.[12]

Immunoprecipitation
Problem: Low Yield of Immunoprecipitated Reelin
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Possible Cause Troubleshooting Steps

Inefficient Antibody-Protein Binding

Use a high-quality antibody validated for

immunoprecipitation. The choice of polyclonal

versus monoclonal can impact efficiency, with

polyclonals sometimes offering better capture.

[13] Optimize the amount of antibody used; too

little will result in incomplete capture.

Suboptimal Lysis Buffer

The lysis buffer may not be effectively

solubilizing Reelin or may be disrupting the

antibody-antigen interaction. For brain tissue, a

buffer containing 50 mM beta-glycerophosphate,

1.5 mM EGTA, 0.1 mM Na3VO4, and 1 mM

DTT can be effective.[14]

Short Incubation Time

Incubate the antibody with the cell lysate

overnight at 4°C with gentle rocking to ensure

maximal binding.

Problem: Co-elution of Antibody Heavy and Light Chains
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Possible Cause Troubleshooting Steps

Elution with SDS-PAGE Sample Buffer

Standard elution methods using denaturing

buffers will release antibody fragments that can

obscure the detection of proteins of similar

molecular weight.

Use Alternative Elution Buffers

Consider using a low pH elution buffer, such as

0.1 M glycine-HCl (pH 2.5-3.0), followed by

immediate neutralization with a high pH buffer

(e.g., 1 M Tris-HCl, pH 8.5).[15] Alternatively, a

high pH elution buffer (e.g., 0.5 M NH4OH with

0.5 mM EDTA) can be used.[16] These methods

are less likely to disrupt the covalent attachment

of the antibody to the beads.

Covalent Antibody-Bead Conjugation

Covalently crosslink the antibody to the Protein

A/G beads before incubation with the lysate.

This prevents the antibody from being eluted

with the target protein.[1]

Experimental Protocols
Reelin Western Blotting Protocol for Brain Tissue

Tissue Homogenization:

Resuspend excised brain tissue in 100 µl of Buffer H (50 mM beta-glycerophosphate, 1.5

mM EGTA, 0.1 mM Na3VO4, 1 mM DTT).[14]

Sonicate for 15 seconds on ice.[14]

Add 100 µl of 5X SDS-PAGE sample buffer and heat at 90°C for 10 minutes.[14]

Vortex and centrifuge to pellet debris.

SDS-PAGE and Transfer:
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Load 15-30 µl of the supernatant onto a low-percentage (e.g., 4-8%) SDS-PAGE gel

suitable for large proteins.

Perform electrophoresis according to standard procedures.

Transfer proteins to a PVDF membrane. For a large protein like Reelin, a wet transfer

overnight at 4°C is recommended.[17]

Immunoblotting:

Block the membrane with 5% BSA or non-fat dry milk in TBST (Tris-Buffered Saline with

0.1% Tween-20) for 1 hour at room temperature.[9]

Incubate with a primary anti-Reelin antibody (e.g., clone G10) at a 1:500 dilution in

blocking buffer overnight at 4°C with gentle agitation.[9]

Wash the membrane three times for 10 minutes each with TBST.

Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour

at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Reelin Immunoprecipitation Protocol for Cerebrospinal
Fluid (CSF)

Sample Preparation:

Use 15 µg of total CSF protein for digestion.[18]

Denature the sample using 0.05% RapiGest at 60°C for 40 minutes.[18]

Reduce with 5 mM dithiothreitol (DTT) and alkylate with 15 mM iodoacetamide (IAA).[18]

Immunoprecipitation:
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Pre-clear the CSF sample by incubating with Protein A/G agarose beads for 30 minutes at

4°C.

Centrifuge and transfer the supernatant to a new tube.

Add the anti-Reelin antibody and incubate overnight at 4°C with gentle rotation.

Add fresh Protein A/G beads and incubate for 1-3 hours at 4°C.

Wash the beads three to five times with a wash buffer (e.g., PBS with 0.5% NP-40).[1]

Elution:

Elute the bound proteins using a non-denaturing elution buffer such as 0.1 M glycine-HCl,

pH 2.5.[15]

Immediately neutralize the eluate with 1 M Tris-HCl, pH 8.5.[15]

Alternatively, use a high pH elution buffer like 0.5 M NH4OH, 0.5 mM EDTA.[16]

Mass Spectrometry Sample Preparation for Reelin
Identification from Brain Tissue

Protein Extraction and Digestion:

Homogenize brain tissue in a suitable buffer, such as one containing a detergent for

efficient extraction of membrane and synaptic proteins.[19]

Resuspend protein pellets in a solubilization buffer (e.g., 8 M urea, 0.4 M ammonium

bicarbonate) with protease inhibitors.[7]

Reduce disulfide bonds with DTT and alkylate with iodoacetamide.[8]

Digest the proteins into peptides using an endoproteinase like trypsin.[8]

Peptide Cleanup:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://documents.thermofisher.com/TFS-Assets/LSG/Application-Notes/TR0064-Immunoprecipitation-guide.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/Application-Notes/TR0027-Elution-conditions.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/Application-Notes/TR0027-Elution-conditions.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8920916/
https://pubmed.ncbi.nlm.nih.gov/36289728/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9123841/
https://www.youtube.com/watch?v=G26WZ6fzZo4
https://www.youtube.com/watch?v=G26WZ6fzZo4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Remove salts and detergents from the peptide mixture using a cleanup procedure such as

solid-phase extraction (e.g., C18 stage tips). This is a critical step as these substances

can interfere with ionization in the mass spectrometer.[8]

LC-MS/MS Analysis:

Separate the peptides using liquid chromatography (LC) with a gradient of increasing

organic solvent.[7]

Analyze the eluted peptides by tandem mass spectrometry (MS/MS) to determine their

amino acid sequences.[7]

Identify Reelin peptides by searching the acquired MS/MS spectra against a protein

database.

Quantitative Data Summary
Table 1: Recommended Antibody Dilutions for Reelin Detection

Antibody Application
Recommended
Dilution

Reference

Anti-Reelin (clone

G10)

Western Blot (Brain

Lysate)
1:500 - 1:1,000 [3][9]

Immunohistochemistry

(Paraffin)
1:100 [3]

Immunocytochemistry 1:1,000 [3]

Anti-Reelin (clone

142)

Western Blot (Brain

Lysate)

Varies by

manufacturer
[5][6]

Table 2: Buffer Compositions for Reelin Detection
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Buffer Type Composition Application Reference

Lysis Buffer (Brain

Tissue)

50 mM beta-

glycerophosphate, 1.5

mM EGTA, 0.1 mM

Na3VO4, 1 mM DTT

Western Blotting [14]

Solubilization Buffer

(MS)

8 M urea, 0.4 M

ammonium

bicarbonate, protease

inhibitors

Mass Spectrometry [7]

Low pH Elution Buffer

(IP)

0.1 M glycine-HCl, pH

2.5-3.0
Immunoprecipitation [15]

High pH Elution Buffer

(IP)

0.5 M NH4OH, 0.5

mM EDTA
Immunoprecipitation [16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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